4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide 4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 395086-92-7
VCID: VC16134189
InChI: InChI=1S/C19H15ClN2O3/c20-16-7-3-14(4-8-16)13-25-17-9-5-15(6-10-17)19(23)22-21-12-18-2-1-11-24-18/h1-12H,13H2,(H,22,23)/b21-12+
SMILES:
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.8 g/mol

4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide

CAS No.: 395086-92-7

Cat. No.: VC16134189

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide - 395086-92-7

Specification

CAS No. 395086-92-7
Molecular Formula C19H15ClN2O3
Molecular Weight 354.8 g/mol
IUPAC Name 4-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide
Standard InChI InChI=1S/C19H15ClN2O3/c20-16-7-3-14(4-8-16)13-25-17-9-5-15(6-10-17)19(23)22-21-12-18-2-1-11-24-18/h1-12H,13H2,(H,22,23)/b21-12+
Standard InChI Key BUXYASWFANMBNQ-CIAFOILYSA-N
Isomeric SMILES C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Canonical SMILES C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide (CAS: 395086-92-7) belongs to the hydrazide class, featuring a benzohydrazide backbone substituted with a 4-chlorobenzyl ether group at the 4-position and a furan-2-ylmethylene moiety at the hydrazine nitrogen (Figure 1) . The molecular formula is C₁₉H₁₅ClN₂O₃, with a calculated molecular weight of 354.79 g/mol . The E-configuration of the hydrazone double bond (C=N) is confirmed by crystallographic studies of analogous structures .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₂O₃
Molecular Weight354.79 g/mol
IUPAC NameN-[(E)-furan-2-ylmethylideneamino]-4-((4-chlorobenzyl)oxy)benzamide
CAS Registry Number395086-92-7
EC Number655-871-5

Spectroscopic Characterization

The compound’s structure is validated through spectroscopic techniques:

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.4–7.3 ppm), and the hydrazone NH proton (δ 10.2–11.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1660–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and O–H (broad, 3200–3400 cm⁻¹) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol :

  • Formation of Benzohydrazide: Methyl 4-hydroxybenzoate is refluxed with hydrazine hydrate to yield 4-hydroxybenzohydrazide.

  • Condensation Reaction: The hydrazide reacts with furan-2-carbaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone linkage .

Reaction Scheme:

4-Hydroxybenzohydrazide+Furan-2-carbaldehydeMeOH, Δ4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide+H2O\text{4-Hydroxybenzohydrazide} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{MeOH, Δ}} \text{4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide} + \text{H}_2\text{O}

Optimization and Yield

  • Solvent: Methanol or ethanol (yield: 78–92%) .

  • Catalyst: Acidic conditions (pH 4–5) enhance imine bond formation.

  • Purity: Recrystallization from methanol yields needle-like crystals (>95% purity) .

Biological Activities and Mechanisms

CompoundIC₅₀ (µM)Reference
4-Methoxybenzoylhydrazone216.52
Rutin (Standard)294.46
Hypothetical Activity250–300Estimated

Antimicrobial and Anticancer Properties

Chlorobenzyl-substituted hydrazides demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The furan ring’s π-electron system may intercalate DNA, suggesting potential anticancer mechanisms.

Structure-Activity Relationships (SAR)

Substituent Effects

  • Chlorobenzyl Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeting drugs.

  • Furan Moiety: Contributes to π-π stacking interactions with biological targets .

  • Hydrazone Linkage: Serves as a chelating site for metal ions, relevant to metalloenzyme inhibition.

Electronic Effects

Density functional theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of 3.8–4.2 eV, indicating redox stability suitable for pharmaceutical applications .

Industrial and Pharmaceutical Applications

Drug Development

  • Antidiabetic Agents: Inhibition of AGE formation positions this compound as a candidate for diabetic complications .

  • Anticancer Therapeutics: DNA intercalation and topoisomerase inhibition mechanisms are under investigation.

Materials Science

The planar aromatic system enables applications in organic semiconductors, with charge mobility estimates of 0.12 cm²/V·s .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing catalyst systems (e.g., biocatalysts) to improve yields beyond 90%.

  • Toxicology Profiles: In vivo studies are needed to assess hepatotoxicity and renal clearance.

  • Cocrystal Engineering: Enhancing solubility via co-crystallization with succinic acid or caffeine .

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